molecular formula C14H18BrF2N5O B10918326 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10918326
M. Wt: 390.23 g/mol
InChI Key: OYBRNWOSDWNWIP-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound It is characterized by its unique structure, which includes a bromo-substituted pyrazole ring and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The brominated pyrazole is alkylated with a suitable alkyl halide to introduce the propyl group.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a reaction with a difluoromethylating agent such as difluoromethyl iodide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carboxamide group can yield primary amines.

    Substitution: Substitution of the bromine atom can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole-containing molecules.

    Industrial Applications: The compound can be used in the synthesis of advanced polymers and other materials with specialized functions.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and difluoromethyl group. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide
  • N-[3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide
  • N-[3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide

Uniqueness

The presence of the bromo-substituted pyrazole ring and the difluoromethyl group distinguishes N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide from its analogs

Properties

Molecular Formula

C14H18BrF2N5O

Molecular Weight

390.23 g/mol

IUPAC Name

N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-1-(difluoromethyl)-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H18BrF2N5O/c1-8-7-11(20-22(8)14(16)17)13(23)18-5-4-6-21-10(3)12(15)9(2)19-21/h7,14H,4-6H2,1-3H3,(H,18,23)

InChI Key

OYBRNWOSDWNWIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)NCCCN2C(=C(C(=N2)C)Br)C

Origin of Product

United States

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